Inosamycin D

Descripción

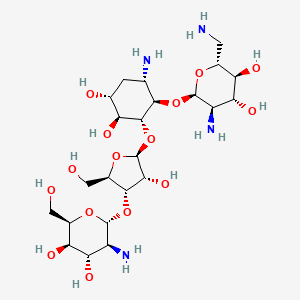

Inosamycin D is a component of the inosamycin complex, a group of aminocyclitol antibiotics produced by Streptomyces hygroscopicus No. J296-21 (ATCC 39150) . Structurally, it belongs to the aminoglycoside class and shares a core scaffold with neomycin, paromomycin, and ribostamycin. However, it is distinguished by the presence of 2-deoxy-β-D-thioinosamine, a unique structural feature replacing the 2-deoxystreptamine moiety found in traditional aminoglycosides . The molecular formula of this compound is C₂₃H₄₄N₄O₁₅, with a molecular weight of 616.6180 Da .

While detailed toxicity data for this compound specifically remains sparse, studies on the inosamycin complex suggest that Inosamycin A, the primary component, has acute toxicity approximately one-third that of neomycin . This lower toxicity profile may stem from structural modifications influencing cellular uptake or ribosomal binding efficiency.

Propiedades

Fórmula molecular |

C23H44N4O15 |

|---|---|

Peso molecular |

616.6 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol |

InChI |

InChI=1S/C23H44N4O15/c24-2-7-13(32)15(34)10(26)21(37-7)40-18-5(25)1-6(30)12(31)20(18)42-23-17(36)19(9(4-29)39-23)41-22-11(27)16(35)14(33)8(3-28)38-22/h5-23,28-36H,1-4,24-27H2/t5-,6+,7+,8+,9+,10+,11-,12-,13+,14-,15+,16-,17+,18+,19+,20+,21+,22+,23-/m0/s1 |

Clave InChI |

ZMRHISCREAEQQW-MXESDJFFSA-N |

SMILES isomérico |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)CO)O)O)N)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)N |

SMILES canónico |

C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N |

Sinónimos |

BMY-28162 BMY-28163 BMY-28164 BMY-28165 Bu-2659 inosamycin A inosamycin B inosamycin C inosamycin D inosamycins |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Inosamycin D shares functional and structural similarities with several aminoglycoside antibiotics. Below is a comparative analysis based on structural features, antimicrobial activity, and toxicity.

Structural Comparison

| Compound | Core Structure | Unique Moieties | Molecular Formula | Source Organism |

|---|---|---|---|---|

| This compound | Aminocyclitol-thioinosamine | 2-Deoxy-β-D-thioinosamine | C₂₃H₄₄N₄O₁₅ | Streptomyces hygroscopicus |

| Neomycin B | 2-Deoxystreptamine | Neosamine C, neomycin B | C₂₃H₄₆N₆O₁₃ | Streptomyces fradiae |

| Paromomycin | 2-Deoxystreptamine | Paromamine, D-glucosamine | C₂₃H₄₅N₅O₁₄ | Streptomyces rimosus |

| Ribostamycin | 2-Deoxystreptamine | Ribose moiety | C₁₇H₃₅N₅O₁₂ | Streptomyces ribosidificus |

| Boholmycin | Modified aminocyclitol | Unusual hydroxylation pattern | Undisclosed | Actinomycetes (undisclosed) |

| Sorbistin A | Pseudotrisaccharide | Sorbose-derived sugar | C₂₄H₄₃N₃O₁₆ | Pseudomonas spp. |

Key Structural Notes:

- Sorbistin and boholmycin diverge further, with sorbistin incorporating a sorbose-derived sugar and boholmycin featuring atypical hydroxylation .

Functional Comparison

Key Functional Notes:

- Resistance Mechanisms: this compound’s inactivity against resistant strains parallels neomycin, suggesting shared susceptibility to aminoglycoside-modifying enzymes (e.g., acetyltransferases) . However, its thioinosamine core may reduce affinity for these enzymes, a hypothesis requiring validation.

- Spectrum: Sorbistin A shows unique efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), unlike this compound .

Toxicity and Therapeutic Potential

Neomycin’s nephrotoxicity and ototoxicity limit its systemic use, whereas structural analogs like this compound could offer safer alternatives if toxicity profiles are confirmed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.